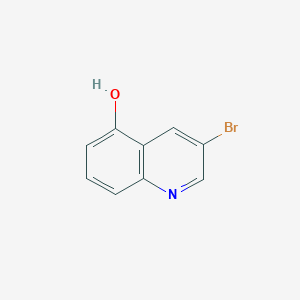

3-Bromoquinolin-5-ol

Description

Overview of Quinolines as Privileged Scaffolds in Chemical Research

Quinoline (B57606), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govdoi.orgnih.govbohrium.com This designation stems from its recurring presence in a wide array of pharmacologically active compounds. nih.govnih.gov The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for a variety of chemical modifications, making it a versatile building block for designing new therapeutic agents. orientjchem.org Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govdoi.org The adaptability of the quinoline nucleus enables researchers to synthesize diverse derivatives with enhanced pharmacological profiles. orientjchem.org

Research Context and Importance of Halogenated Quinolines

The introduction of halogen atoms, such as bromine, into the quinoline structure—a process known as halogenation—is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. rsc.org Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Specifically, halogenated quinolines have garnered considerable attention for their potent biological activities. For instance, certain halogenated quinolines have been shown to be effective in eradicating bacterial biofilms, including those of drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). technologypublisher.com Furthermore, the bromine atom in a quinoline ring can serve as a reactive handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions, which are powerful methods for creating complex molecular architectures. researchgate.netscilit.com

Position of 3-Bromoquinolin-5-ol within Current Chemical Biology and Synthetic Endeavors

Within the broader class of halogenated quinolines, this compound (CAS No. 1123738-15-7) represents a specific isomer with significant potential in both chemical biology and synthetic chemistry. lookchem.comchemicalbook.com Its structure, featuring a bromine atom at the 3-position and a hydroxyl group at the 5-position, offers unique opportunities for scientific exploration. The hydroxyl group can be involved in hydrogen bonding, a critical interaction in biological systems, while the bromine atom provides a site for further chemical modification. This dual functionality makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. lookchem.com Researchers are actively investigating such compounds as they seek to develop new chemical entities with novel or enhanced biological activities.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C9H6BrNO |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 1123738-15-7 |

Table 1: Key chemical and physical properties of this compound. lookchem.comchemicalbook.com

Synthesis and Reactivity

The synthesis of quinoline derivatives can be achieved through various established methods. While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of bromo- and hydroxy-substituted quinolines can be inferred. For instance, Skraup-type syntheses are a classic method for producing quinolines, and modifications of this reaction can be used to introduce various substituents. researchgate.net The reactivity of 3-bromoquinolines is well-established, particularly in the context of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Heck couplings, allow for the formation of new carbon-carbon bonds at the position of the bromine atom. researchgate.netprepchem.com This makes 3-bromoquinoline (B21735) derivatives, including this compound, valuable substrates for building more elaborate molecular structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBHLUVEQVTPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743655 | |

| Record name | 3-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123738-15-7 | |

| Record name | 3-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromoquinolin 5 Ol and Its Analogues

Regioselective Synthesis Strategies for 3-Bromoquinoline (B21735) Core Structures

The precise placement of a bromine atom at the C-3 position of the quinoline (B57606) ring is a synthetic challenge that has been addressed through various innovative methods. Traditional direct halogenation often results in poor regioselectivity and the formation of multiple halogenated products. acs.org Consequently, more controlled and regioselective strategies have been developed.

Formal [4 + 2]-Cycloaddition Approaches for Bromoquinoline Derivatives

A highly regioselective method for synthesizing 3-bromoquinoline derivatives involves a formal [4 + 2]-cycloaddition reaction. acs.org This strategy utilizes an N-aryliminium ion, generated in situ from an arylmethyl azide (B81097) with an acid promoter like trifluoromethanesulfonic acid (TfOH), which then reacts with a 1-bromoalkyne. acs.org The reaction is believed to proceed through a stepwise mechanism, leading to a 2-halovinyl cation intermediate that undergoes regioselective annulation to form the 3-haloquinoline product. acs.org

The process typically involves two main steps: the acid-promoted rearrangement of the arylmethyl azide and its subsequent reaction with the bromoalkyne, followed by an oxidation step using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final aromatic quinoline. acs.org This methodology is versatile and can be applied to synthesize a variety of 3-substituted quinolines by choosing the appropriate alkyne. acs.org

Table 1: Optimization of Formal [4 + 2] Cycloaddition for 3-Bromo-4-phenylquinoline

| Entry | Substrate 1a (equiv) | Substrate 2a (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 1.2 | DCE | 58 |

| 2 | 1.0 | 2.0 | DCE | 68 |

| 3 | 1.2 | 1.0 | DCE | 24 |

| 4 | 1.0 | 2.0 | CH2Cl2 | 55 |

| 5 | 1.0 | 2.0 | Toluene | 48 |

Data sourced from a study on the regioselective synthesis of 3-bromoquinoline derivatives. acs.org The reaction was optimized using benzyl (B1604629) azide (1a) and bromophenyl acetylene (B1199291) (2a) with TfOH as the promoter and DDQ for oxidation.

Skraup-Type Cyclizations for 3-Bromoquinolin-6-ols and Related Architectures

The Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce 3-bromoquinolin-6-ols. researchgate.netthieme-connect.com A key reagent in this approach is 2,2,3-tribromopropanal (B104087). thieme-connect.comresearchgate.net This reagent undergoes a Skraup-type cyclization with substituted anilines, such as 4-nitro- or 4-methoxyanilines, to directly install the bromine atom at the 3-position of the newly formed quinoline ring. researchgate.netthieme-connect.comscispace.com

For instance, the reaction of 2,2,3-tribromopropanal with 4-methoxyanilines yields 3-bromo-6-methoxyquinolines. thieme-connect.com These methoxy-substituted intermediates can then be readily converted to the corresponding 3-bromoquinolin-6-ols. researchgate.netthieme-connect.com Similarly, starting with 4-nitroanilines leads to 3-bromo-6-nitroquinolines, which can be reduced and subsequently transformed into the desired 6-ol derivatives. thieme-connect.com This two-step sequence provides a reliable route to 3-bromoquinolin-6-ols with potential for substitution on the benzene (B151609) ring of the quinoline system. thieme-connect.com

Table 2: Synthesis of 3-Bromoquinoline Derivatives via Skraup-Type Cyclization

| Starting Aniline | Intermediate Product | Final Product |

|---|---|---|

| 4-Methoxy-2-methylaniline | 3-Bromo-6-methoxy-8-methylquinoline | 3-Bromo-8-methylquinolin-6-ol |

| 2-Methyl-4-nitroaniline | 3-Bromo-8-methyl-6-nitroquinoline | 3-Bromo-8-methylquinolin-6-ol |

This table illustrates the synthetic pathway using 2,2,3-tribromopropanal, where intermediates are formed and then converted to the final 3-bromoquinolin-6-ol (B174115) products. thieme-connect.com

Functionalization and Derivatization of the Quinoline Moiety

Once the 3-bromoquinoline core is established, further modifications can be made to introduce additional functional groups, such as the hydroxyl group at the 5-position, or to utilize the C-3 bromine as a synthetic handle.

Introduction of Functional Groups at the 5-Position (Hydroxyl and Other Modifiers)

Introducing a hydroxyl group at the C-5 position of a quinoline ring often requires directed C-H functionalization strategies, as direct electrophilic substitution can be challenging to control. Metal-free methods have been developed for the regioselective halogenation of the C-5 position on 8-substituted quinolines. rsc.org For example, using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source allows for efficient C-5 chlorination, bromination, and iodination under mild, room temperature conditions. rsc.org While this method directly installs a halogen, it opens a pathway for subsequent conversion to a hydroxyl group via nucleophilic substitution or metal-catalyzed coupling reactions.

Another approach involves the C-O coupling of quinoline amides at the C-5 position using a copper catalyst under mild conditions. researchgate.net This method provides a potential route to functionalized 5-hydroxyquinoline (B119867) derivatives, which are valuable intermediates in drug discovery. researchgate.net

Post-Bromination Functionalization Reactions

The bromine atom at the C-3 position is a versatile functional group that serves as a key site for further molecular elaboration through cross-coupling reactions. rsc.org Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are commonly employed to form new carbon-carbon bonds. rsc.orgprepchem.com

For example, 3-bromoquinoline can be coupled with terminal alkynes like 5-hexyn-1-ol (B123273) in a Sonogashira reaction, catalyzed by bis(triphenylphosphine)palladium (B8599230) dichloride and cuprous iodide, to produce derivatives such as 6-(3-quinolinyl)-5-hexyn-1-ol. prepchem.com Similarly, Suzuki coupling with various boronic acids can introduce aryl or other substituents at the 3-position. nih.gov These post-bromination functionalizations are critical for building the molecular complexity required for targeted applications.

Targeted Synthesis of Specific 3-Bromoquinolin-5-ol Derivatives for Biological and Material Applications

The synthesis of specific this compound derivatives is often driven by the pursuit of new molecules with potential biological activity or unique material properties. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. rsc.org

Research into highly brominated quinolines has revealed potential antiproliferative activity against cancer cell lines. nih.gov For instance, the synthesis of compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline has been reported, demonstrating that multiple functionalizations, including bromination and hydroxylation, can be achieved on the quinoline core. nih.gov These derivatives have been tested for their ability to inhibit cancer cell growth and induce apoptosis. nih.gov

In another vein, bromoquinolines serve as crucial intermediates in the synthesis of potent enzyme inhibitors. For example, derivatives of 6-bromoquinoline (B19933) have been used to create a series of 4-acrylamido-quinoline compounds designed as PI3K/mTOR dual inhibitors for cancer therapy. frontiersin.org The synthesis starts with a bromoquinoline, which is elaborated through several steps, including the formation of an acrylic acid side chain, to produce the final biologically active molecules. frontiersin.org

Table 3: Examples of Synthesized Bromoquinoline Derivatives and Their Applications

| Starting Material | Synthesized Derivative Class | Intended Application |

|---|---|---|

| 3,6-Dibromoquinoline | 2,5-Dibromo-3,6-dimethoxyquinoline | Anticancer agent precursor nih.gov |

| 6-Bromo-4-methylquinoline | (E)-3-(6-Bromoquinolin-4-yl)acrylamide derivatives | PI3K/mTOR inhibitors frontiersin.org |

| 3-Bromoquinoline | 6-(3-Quinolinyl)-5-hexyn-1-ol | Intermediate for further functionalization prepchem.com |

| 8-Hydroxyquinoline (B1678124) | 5,7-Dibromo-8-hydroxyquinoline | Precursor for phthalonitrile (B49051) synthesis acgpubs.org |

Synthesis of Complex Architectures Utilizing this compound as a Building Block

This compound serves as a versatile starting material for the construction of intricate molecular architectures. Its quinoline core and strategically placed functional groups—a bromine atom amenable to cross-coupling reactions and a hydroxyl group for etherification or esterification—make it a valuable building block in multi-step syntheses.

One notable application is in the synthesis of tetracyclic quinoline natural products, such as (±)-distomadine A and B. The synthesis of these complex molecules has been achieved through a multi-step sequence that begins with a derivative of 5-bromoquinoline. acs.org A key step involves a Suzuki cross-coupling reaction of a 5-bromo-4-methoxycarbonylmethoxyquinoline with a vinyl boronate. acs.org This is followed by an α-ketohydroxylation and a double cyclization through an intramolecular aldol (B89426) condensation and lactonization to form the pyranoquinoline butenolide rings characteristic of the distomadines. acs.org

The synthesis of dimeric indium quinolinates also showcases the utility of bromo-substituted quinolinols. For instance, [2-methyl-5-bromo-8-quinolinolate In(III)–Me₂]₂ has been synthesized from 2-methyl-5-bromo-8-quinolinol, demonstrating the incorporation of the bromoquinolinol unit into organometallic complexes with potential applications in luminescent materials. mdpi.com

Coupling Reactions for Side-Chain Introduction (e.g., Buchwald-Hartwig Amination)

The introduction of diverse side-chains onto the this compound scaffold is frequently accomplished through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds, is particularly significant. wikipedia.orgnumberanalytics.com This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. numberanalytics.com

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (e.g., this compound) to form an arylpalladium(II) halide complex. wikipedia.orgnumberanalytics.com

Amine Coordination and Deprotonation: An amine coordinates to the palladium complex, and a base facilitates the removal of a proton from the amine. wikipedia.org

Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the palladium(0) catalyst. wikipedia.org

The choice of ligand, base, and solvent is critical for the success and efficiency of the Buchwald-Hartwig amination. numberanalytics.comlibretexts.org Biarylphosphine ligands developed by Buchwald's group and ferrocene-based Josiphos ligands from Hartwig's group are highly effective. numberanalytics.com Common bases include sodium t-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃), while solvents like toluene, tetrahydrofuran (B95107) (THF), and dioxane are frequently used. numberanalytics.comlibretexts.org

While direct examples of Buchwald-Hartwig amination on this compound are not extensively detailed in the provided search results, the methodology has been successfully applied to similar bromoquinoline systems. For example, a selective Buchwald-Hartwig amination has been used in the synthesis of 7H-indolo[2,3-c]quinolines starting from 3-bromoquinoline. researchgate.net This highlights the potential for applying this reaction to introduce a wide range of amino substituents at the 3-position of the quinolin-5-ol core.

Other cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also pivotal for introducing carbon-based side chains. This reaction couples an organoboron compound with an organohalide and has been employed in the synthesis of complex quinoline derivatives. acs.orgacs.org For instance, the reaction of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester is a documented application of this methodology. acs.org Similarly, the Chan-Lam coupling reaction provides a route for C-N bond formation using boronic acids as coupling partners in the presence of a copper catalyst. rsc.org

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Optimizing reaction conditions is crucial for maximizing yields and ensuring the efficiency and sustainability of multi-step syntheses involving this compound and its derivatives. researchgate.netpharmafeatures.com This process involves the systematic variation of parameters such as catalyst, solvent, temperature, and reaction time. researchgate.net

In the synthesis of quinoline derivatives, the choice of catalyst and solvent can significantly impact the outcome. For example, in a model reaction, the use of SSA (sulfamic acid) in methanol (B129727) at reflux for 2 hours resulted in a 92% yield of the desired product. researchgate.net The optimization of a palladium-catalyzed cross-coupling of 5-bromo-1,2,3-triazine (B172147) involved screening various solvents and additives, with EtCN and Ag₂CO₃ proving to be optimal. uzh.ch

The table below illustrates an example of reaction condition optimization for a Suzuki cross-coupling reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (15) | MeCN | 80 | 0.5 | 81 |

| 2 | Pd(dppf)Cl₂ (15) | MeCN | 100 | 0.5 | - |

| 3 | Pd(dppf)Cl₂ (15) | EtCN | 100 | 0.5 | 81 |

Data adapted from a study on 5-bromo-1,2,3-triazine cross-coupling. uzh.ch

Modern approaches to optimization are increasingly leveraging high-throughput screening and machine learning algorithms. beilstein-journals.org These technologies allow for the rapid evaluation of a large number of reaction parameters, including both continuous variables (e.g., temperature) and categorical variables (e.g., catalyst, solvent). beilstein-journals.org This is particularly beneficial for complex multi-step syntheses where the interplay of various factors can be non-intuitive. beilstein-journals.orgwhiterose.ac.uk

Furthermore, the adoption of flow chemistry offers enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. acs.orgpharmafeatures.com Continuous flow systems allow for precise management of temperature, pressure, and mixing, which can be critical for optimizing yields and minimizing by-product formation in the synthesis of complex molecules derived from this compound. pharmafeatures.com

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Bromoquinolin-5-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for unambiguous assignment of all atoms in the quinoline (B57606) scaffold.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the same for carbon atoms. The position of each signal (chemical shift, δ, in ppm) is influenced by the electron density around the nucleus, which is affected by the electronegativity and magnetic anisotropy of nearby atoms and functional groups. libretexts.orgchemistrysteps.com

In this compound, the electron-withdrawing bromine atom at the C3 position and the electron-donating hydroxyl group at the C5 position significantly influence the chemical shifts of the protons and carbons throughout the bicyclic system. Protons and carbons on the pyridine (B92270) ring are generally deshielded (shifted downfield) compared to the benzene (B151609) ring. The hydroxyl proton (5-OH) would typically appear as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from related structures like 3-bromoquinoline (B21735) and quinolin-5-ol. chemicalbook.comchemicalbook.com The bromine at C3 would cause a downfield shift for H2 and H4, while the hydroxyl group at C5 would cause an upfield (shielding) effect on the ortho (H4, H6) and para (H8) positions of the benzenoid ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | CH | 8.9 - 9.1 | 150 - 152 |

| 3 | C-Br | - | 120 - 122 |

| 4 | CH | 8.2 - 8.4 | 135 - 137 |

| 4a | C | - | 147 - 149 |

| 5 | C-OH | - | 153 - 155 |

| 6 | CH | 7.0 - 7.2 | 110 - 112 |

| 7 | CH | 7.5 - 7.7 | 129 - 131 |

| 8 | CH | 7.6 - 7.8 | 118 - 120 |

| 8a | C | - | 140 - 142 |

| 5-OH | OH | Variable (e.g., 5.0-10.0, broad) | - |

Note: Values are estimates based on substituent effects and data for similar compounds. Actual values may vary depending on the solvent and experimental conditions. carlroth.comlibretexts.org

Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show a correlation between H6 and H7, and between H7 and H8, confirming their connectivity in the benzenoid ring. It would also show a correlation between H2 and H4 across the nitrogen atom.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. nih.gov It is a powerful tool for assigning carbon signals by linking them to their already-assigned proton partners. For example, the proton signal at δ ~7.1 ppm would show a cross-peak to the carbon signal at δ ~111 ppm, assigning both to the C6/H6 pair.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is particularly crucial for identifying quaternary (non-protonated) carbons. mdpi.com In this compound, the quaternary carbon C3 could be assigned by its correlation to protons H2 and H4. Similarly, C5 would show correlations to H4, H6, and the hydroxyl proton, while C4a and C8a would be identified by their correlations to multiple protons in both rings, thus completing the structural puzzle.

¹H and ¹³C NMR Spectral Analysis for Positional Assignments and Connectivity

Vibrational Spectroscopy Applications (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. pg.edu.pl For this compound, the FT-IR spectrum would provide clear evidence for its key structural features. mdpi.comjapsonline.com

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad peak, indicative of hydrogen bonding. |

| C-H (aromatic) | Stretching | 3000 - 3100 | Sharp peaks. |

| C=N / C=C (aromatic ring) | Skeletal Stretching | 1500 - 1650 | A series of sharp, often strong, absorptions. |

| C-O (phenol) | Stretching | 1200 - 1260 | Strong absorption. |

| C-H (aromatic) | Out-of-plane Bending | 750 - 900 | Pattern can give clues about the substitution pattern. |

| C-Br | Stretching | 500 - 700 | Typically in the lower frequency (fingerprint) region. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, High-Resolution MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation pattern. uni-saarland.de For this compound (molecular formula C₉H₆BrNO), the nominal molecular weight is 224 g/mol . amadischem.com

High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the unambiguous determination of the elemental formula. ehu.es For C₉H₆⁷⁹Br¹⁴N¹⁶O, the calculated exact mass is 222.9711.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity. vulcanchem.com

In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often the most abundant ion observed. nih.gov The ESI-MS spectrum would therefore be expected to show a pair of peaks at m/z 223.97 and 225.97. Tandem MS (MS/MS) experiments on these parent ions would induce fragmentation, which could involve the loss of the bromine atom (loss of 79/81 Da) or the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). asianpubs.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 223.0 | 225.0 | Molecular Ion |

| [M+H]⁺ | 224.0 | 226.0 | Protonated Molecule (common in ESI) |

| [M-Br]⁺ | 144.0 | 144.0 | Loss of bromine radical |

| [M-HBr]⁺ | 143.0 | 143.0 | Loss of hydrogen bromide |

| [M-CO-Br]⁺ | 116.0 | 116.0 | Subsequent loss of carbon monoxide |

X-ray Crystallography for Solid-State Structural Determination and Tautomeric Form Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A critical structural question for this compound is the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert. Hydroxyquinolines can exist in equilibrium between the phenol-imine form (quinolin-5-ol) and a zwitterionic or keto-amine form (quinolin-5-one). acs.orgnih.govresearchgate.net While solution-state NMR might show an averaged signal or a mixture, X-ray crystallography can identify the specific tautomeric form that is present in the crystal lattice. researchgate.net Studies on related hydroxyquinoline systems have shown that the keto form is often favored in the solid state. researchgate.netresearchgate.net

A successful crystallographic analysis of this compound would confirm the position of the bromine atom and hydroxyl group, reveal the planarity of the quinoline ring, and definitively characterize the tautomeric state in the solid phase. It would also detail how the molecules pack in the crystal, likely showing intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atom of an adjacent molecule. While no published crystal structure for this specific compound is currently available, analyses of related structures like 6-bromo-4-hydroxy-1-isoamyl-2-oxo-3-quinolinecarboxylic acid derivatives have been performed, illustrating the power of this technique for the quinoline family. najah.edunajah.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds with conjugated π-systems, such as the aromatic quinoline ring. researchgate.net

The UV-Vis spectrum of this compound is expected to show several absorption bands corresponding to π→π* electronic transitions within the aromatic system. acs.org The exact position (λmax) and intensity of these bands are sensitive to the substituents on the ring. Compared to the parent quinoline molecule, the hydroxyl (-OH) and bromo (-Br) groups act as auxochromes, which can modify the absorption characteristics. The electron-donating hydroxyl group, in particular, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. acs.org Studies on substituted quinolines have shown that absorption profiles are sensitive to the position and nature of the substituent. aanda.orgscispace.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Approximate λmax (nm) |

| π→π | 230 - 250 |

| π→π | 310 - 330 |

| n→π* | 340 - 360 |

Note: These values are estimates. The exact λmax values and intensities are dependent on the solvent used due to solvatochromic effects. researchgate.net

Compound Names

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. numberanalytics.com Methods like Density Functional Theory (DFT) are pivotal in providing insights into the electronic environment of 3-Bromoquinolin-5-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. q-chem.com It is a workhorse of modern computational chemistry for calculating the optimized geometry and total electronic energy of molecules like this compound. q-chem.comuni-muenchen.de In DFT, the energy of the system is determined as a sum of components including kinetic energy, nuclear-electron attraction, electron-electron repulsion, and the exchange-correlation energy, which accounts for quantum mechanical effects. uni-muenchen.de

The choice of functional is critical in DFT calculations. Functionals are mathematical approximations for the exchange-correlation energy. They are broadly categorized as:

Local Density Approximation (LDA): Based on the electron density at a single point. southampton.ac.uk

Generalized Gradient Approximation (GGA): Considers both the electron density and its gradient.

Hybrid Functionals: Incorporate a portion of the exact exchange energy from Hartree-Fock theory with DFT exchange and correlation. uni-muenchen.de

For quinoline (B57606) derivatives, hybrid functionals like B3LYP are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netnih.govnih.gov These calculations yield the most stable three-dimensional arrangement of atoms (optimized geometry) and the corresponding electronic energy. stackexchange.com This foundational data is the starting point for predicting other properties.

Table 1: Common DFT Functionals Used in Molecular Calculations

| Functional Type | Example(s) | Description |

|---|---|---|

| Hybrid GGA | B3LYP | Becke, 3-parameter, Lee-Yang-Parr; widely used for its general reliability in predicting molecular geometries and energies. q-chem.com |

| Hybrid GGA | PBE0 | A parameter-free hybrid functional combining PBE exchange and correlation with 25% exact exchange. q-chem.com |

| GGA | B88 | Becke's 1988 exchange functional, often paired with a correlation functional like LYP. uni-muenchen.de |

| Local | SVWN | Slater exchange plus Vosko-Wilk-Nusair correlation, representing the Local Spin Density Approximation (LSDA). uni-muenchen.de |

This table provides examples of DFT functionals and is for illustrative purposes.

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. Machine learning approaches, often trained on data from DFT calculations, are increasingly used to predict spectra for organic molecules. nih.govresearchgate.net

For this compound, key spectroscopic parameters that can be computationally predicted include:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in structure elucidation. For instance, in studies of related 2-aryl-3-bromoquinolin-4(1H)-ones, calculated ¹³C NMR shifts showed good agreement with experimental data, helping to confirm the dominant tautomeric form in solution. researchgate.net

IR Spectra: Vibrational frequencies corresponding to specific bond stretches and bends can be computed. These predictions help in assigning experimental IR bands. For example, the characteristic C=O stretch in the quinolone form versus the O-H bend in the quinolinol form can be distinguished. researchgate.net

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT), providing a theoretical absorption spectrum. nih.gov

These computational predictions serve as a powerful guide for experimental spectroscopic analysis. mdpi.com

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Tautomerism Studies and Energetic Preferences (Quinolinone vs. Quinolinol Forms)

Quinoline derivatives with hydroxyl groups, such as this compound, can exist in tautomeric forms: the aromatic alcohol (quinolinol) and the non-aromatic ketone (quinolinone). The position of this equilibrium is crucial as it affects the molecule's aromaticity, hydrogen bonding capability, and biological activity. researchgate.netnih.gov

Theoretical calculations are essential for determining the relative stability of these tautomers. By calculating the total electronic energy (often including zero-point vibrational energy corrections and solvent effects) for both the quinolinol and quinolinone forms, their energetic preference can be determined. nih.gov

Studies on the closely related 4-hydroxyquinolines have shown that the quinolone (keto) form is generally more stable in both the solid state and in solution. researchgate.net However, the quinolinol (enol) form can be favored in the gas phase. researchgate.net For some quinoline-3-esters, the hydroxyquinoline form was found to be significantly more stable than the quinolone tautomer by as much as 27-38 kJ/mol, a preference linked to the higher aromaticity of both rings in the hydroxyquinoline form. nih.gov The specific energetic difference for this compound would require dedicated calculations, but the principles from related systems suggest that both forms must be considered.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein or nucleic acid). ebi-edu.comjabonline.in This method is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships (SAR) at a molecular level. researchgate.netmdpi.com

The process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand and the target protein. bioinformation.net

Sampling: Placing the ligand in various positions and orientations within the protein's binding site. jabonline.in

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest energy score is predicted as the most favorable binding mode. jabonline.in

For quinoline derivatives, docking studies have been used to investigate their interactions with various enzymes and receptors. mdpi.comnih.gov Key interactions often involve hydrogen bonds with the quinoline nitrogen or hydroxyl group, and π-π stacking from the aromatic rings. mdpi.com While specific docking studies for this compound are not prominently reported, this methodology would be crucial to screen it against potential targets like kinases, proteases, or DNA gyrase, thereby guiding further biological evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.orgresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. parssilico.comnih.gov

The QSAR workflow typically involves:

Data Collection: Assembling a dataset of compounds with known structures and measured biological activities (e.g., IC₅₀ values). uns.ac.id

Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule that encode its physicochemical, topological, and electronic properties. mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a regression or classification model. nih.govuns.ac.id

Validation: Rigorously validating the model's predictive power using internal and external test sets to ensure it is not overfitted. neovarsity.org

For quinoline derivatives, QSAR models have been successfully developed to predict their activity as P-glycoprotein inhibitors and antioxidants. nih.govmdpi.com A QSAR study on this compound and its derivatives would allow researchers to identify which molecular properties (e.g., lipophilicity, specific electronic charges, molecular shape) are critical for a desired biological effect, thus enabling the rational design of more potent analogues. mdpi.com

Investigation of Reactivity Parameters and Reaction Pathways

Table 2: Key Global Reactivity Parameters from Conceptual DFT

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Energy (I) | I ≈ -E(HOMO) | The energy required to remove an electron; indicates susceptibility to electrophilic attack. |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added; indicates susceptibility to nucleophilic attack. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or group to attract electrons. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness; softer molecules are more reactive. researchgate.net |

This table describes theoretical reactivity parameters. E(HOMO) is the energy of the Highest Occupied Molecular Orbital and E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.

Reactivity Profile and Mechanistic Studies

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com Electrophilic attack typically occurs on the more electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. gcwgandhinagar.comimperial.ac.uk For quinoline itself, substitution favors the 5- and 8-positions. gcwgandhinagar.comarsdcollege.ac.in In 3-Bromoquinolin-5-ol, the presence of the hydroxyl group at C5, a strongly activating and ortho-, para-directing group, would be expected to direct incoming electrophiles primarily to the C6 and C8 positions. The bromo group at C3 further deactivates the pyridine (B92270) ring.

Nucleophilic substitution reactions on the quinoline ring are also possible, particularly on the electron-deficient pyridine ring. gcwgandhinagar.com Halogens at the 2- and 4-positions of quinoline are known to be readily displaced by nucleophiles. arsdcollege.ac.in While the bromine at the 3-position is less activated towards traditional SNAr mechanisms, it can participate in other types of reactions, such as cross-coupling, which are discussed in the following section.

Functional Group Transformations Involving the Hydroxyl and Bromo Substituents

The hydroxyl and bromo groups on the this compound scaffold are key sites for synthetic modification.

Hydroxyl Group Transformations:

The phenolic hydroxyl group can undergo a variety of common transformations. These include:

Etherification and Esterification: Reaction with alkyl halides or acyl halides, typically in the presence of a base, can form the corresponding ethers and esters. For instance, treatment of related 8-hydroxyquinolines with ethyl chloroacetate (B1199739) under SN2 conditions yields an ester intermediate. nih.gov

Oxidation: While the aromatic ring is generally stable, the hydroxyl group can influence oxidative processes.

Mannich Reaction: The hydroxyl group activates the adjacent C6 position for electrophilic substitution, such as the Mannich reaction, which involves condensation with formaldehyde (B43269) and a secondary amine like piperidine. researchgate.net

Diazocoupling: The activated ring can couple with diazonium salts in a basic medium to form azo compounds. researchgate.net

Bromo Group Transformations:

The bromine atom at the C3 position is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromoquinoline with a boronic acid or ester, forming a new carbon-carbon bond. This is a widely used method for creating biaryl compounds. acs.org

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene.

Sonogashira Coupling: This allows for the formation of a carbon-carbon bond between the C3 position and a terminal alkyne, using a palladium-copper co-catalyst system. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromoquinoline with an amine.

These reactions allow for the synthesis of a wide array of derivatives with potentially new chemical and biological properties.

Cyclization and Rearrangement Mechanisms in Derivative Formation

The strategic placement of the bromo and hydroxyl groups in this compound allows for its use in constructing more complex polycyclic systems through cyclization reactions.

One notable pathway involves anionic annulation. For example, in a reaction analogous to the synthesis of calothrixins, an anion generated from another molecule can add to the bromoquinoline. researchgate.net A proposed mechanism involves the conjugate addition of a carbanion to the C4 position, driven by the electronegativity of the adjacent nitrogen. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen bromide to form a new fused ring system. researchgate.net

Rearrangement reactions, such as the Pinacol (B44631), Beckmann, or Curtius rearrangements, are fundamental in organic synthesis for altering molecular skeletons. msu.edusolubilityofthings.commasterorganicchemistry.com While specific examples involving this compound are not prevalent, its derivatives could be designed to undergo such transformations. For instance, a derivative containing a 1,2-diol could potentially undergo a Pinacol rearrangement under acidic conditions to yield a ketone, possibly inducing ring expansion or contraction depending on the substrate's structure. libretexts.org Similarly, an oxime derivative could be subjected to the Beckmann rearrangement to form an amide. solubilityofthings.com

Metal Ion Chelation Properties and Coordination Chemistry

The 5-hydroxyquinoline (B119867) scaffold is structurally related to the well-known chelating agent 8-hydroxyquinoline (B1678124) ("oxine"). The nitrogen atom of the quinoline ring and the deprotonated hydroxyl group form a bidentate coordination site, allowing the molecule to bind strongly with a variety of metal ions. researchgate.net This chelation ability is a cornerstone of the biological activity of many quinoline derivatives, as it can disrupt essential metal-dependent enzymes in pathogens or cancer cells.

Derivatives of 5-hydroxyquinoline form stable complexes with a wide range of metal ions, including Al(III), Cu(II), Fe(III), and Zn(II). researchgate.netnih.gov The formation of these metal chelates is often rapid at room temperature. researchgate.net The resulting coordination compounds can exhibit unique properties, such as intense fluorescence, making them useful in analytical applications. researchgate.net The specific substituents on the quinoline ring can modulate the stability and selectivity of the metal complexes. acs.org The lipophilicity of the ligand can also influence the extraction efficiency of metal ions from aqueous solutions. mdpi.com

| Metal Ion | Coordination Site | Potential Application | Reference |

|---|---|---|---|

| Fe(III) | N, O-bidentate | Antimicrobial, Anticancer, Metal Extraction | researchgate.net |

| Cu(II) | N, O-bidentate | Antimicrobial, Catalysis | researchgate.netnih.gov |

| Al(III) | N, O-bidentate | Fluorescent Materials | researchgate.netnih.gov |

| Zn(II) | N, O-bidentate | Antimicrobial | nih.gov |

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For substituted quinolines, kinetic studies have been performed for various reactions. For example, the N-oxidation of quinolines by dimethyldioxirane (B1199080) is an electrophilic process, and its rate is sensitive to steric effects from substituents. researchgate.net

In nucleophilic substitution reactions, such as the reaction of quinolines with benzoyl chlorides, the rate constants increase with rising temperature and pressure. scispace.com Such studies indicate the reaction proceeds through a typical SN2 mechanism, with bond formation being favored at higher pressures. scispace.com

Thermodynamic parameters, such as the enthalpy of formation, have been determined for some bromoquinolines. The standard molar enthalpy of formation for liquid 3-bromoquinoline (B21735) at 298.15 K has been measured via combustion calorimetry. akjournals.com This data, combined with enthalpy of vaporization measurements, allows for the calculation of the gas-phase enthalpy of formation, a crucial value for theoretical and computational chemistry studies. akjournals.com Computational studies using Density Functional Theory (DFT) can also predict thermodynamic properties like heat capacity, enthalpy, and entropy, and can be used to support experimental findings. cumhuriyet.edu.tr

| Reaction Type | Influencing Factors | Kinetic/Thermodynamic Insights | Reference |

|---|---|---|---|

| N-Oxidation | Steric effects of substituents | Reaction rate is reduced by bulky groups near the nitrogen atom. | researchgate.net |

| Nucleophilic Substitution (with Benzoyl Chlorides) | Temperature, Pressure, Substituents | Rate increases with temperature and pressure; follows SN2 mechanism. | scispace.com |

| Suzuki Coupling | Ligand, Catalyst, Substrate | Thermodynamic favorability can be predicted with computational models. | usd.edu |

| Combustion | Not Applicable | Allows determination of standard molar enthalpy of formation. | akjournals.com |

Investigation of Biological Activities and Mechanisms of Action

Antimicrobial Research Applications

The potential of 3-bromoquinolin-5-ol as an antimicrobial agent has been explored, largely through the lens of its derivatives.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., MRSA, ESBL-producing E. coli)

Antifungal Activity Studies

Similarly, dedicated studies detailing the antifungal activity of this compound are scarce. The focus of existing research has been on the development of derivatives, with the antifungal properties of the core this compound structure not being a primary subject of investigation.

Mechanistic Insights into Microbial Inhibition (e.g., Metal Ion Chelation)

While quinoline (B57606) and its derivatives are known to exhibit antimicrobial effects, in part through mechanisms like metal ion chelation, specific studies elucidating this mechanism for this compound are not prominently featured in the available literature. The structural motif of a hydroxyl group in proximity to a nitrogen-containing heterocyclic ring, as seen in this compound, suggests a potential for metal chelation, a common mechanism of action for antimicrobial compounds. However, empirical evidence to substantiate this for this compound is yet to be established.

Anticancer Research Applications

The exploration of this compound in the context of anticancer research has also been indirect, with the compound serving as a building block for more complex molecules.

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

There is a lack of direct evidence from studies that have specifically tested the cytotoxic effects and apoptosis-inducing capabilities of this compound on various cancer cell lines. While derivatives of this compound have been synthesized and evaluated for their cytotoxic potential, the intrinsic anticancer activity of this compound itself has not been a focal point of the research available. researchgate.net

Inhibition of Key Signaling Pathways (e.g., PI3K/mTOR)

Information regarding the inhibitory effects of this compound on key signaling pathways, such as the PI3K/mTOR pathway, is not currently available. While this pathway is a significant target in cancer therapy, and various quinoline-based compounds have been investigated for their inhibitory potential, specific data for this compound is absent from the scientific literature reviewed. mdpi.com

Antimalarial Research Applications

The quinoline core structure is foundational to many well-known antimalarial drugs, such as chloroquine. nih.govrsc.org Research into new quinoline derivatives is ongoing in an effort to combat drug-resistant strains of the Plasmodium parasite. rsc.orgmdpi.com

There is no publicly available research detailing the efficacy of This compound against any Plasmodium species or its various life stages. A 1975 study investigated structurally related 3-quinolinediamines and 5-quinolinediamines for antimalarial activity. In that study, the tested 3-quinolinediamines were found to be inactive against Plasmodium berghei in mice. nih.gov However, these are different compounds, and their results cannot be extrapolated to This compound .

The mitochondrion of the Plasmodium parasite is a validated target for some antimalarial drugs. nih.goveco-vector.com For example, the drug atovaquone (B601224) functions by inhibiting the parasite's mitochondrial electron transport chain. eco-vector.commdpi.com This disruption interferes with essential processes like pyrimidine (B1678525) biosynthesis, ultimately leading to the parasite's death. eco-vector.com There are currently no specific mechanistic studies or target identification data available that link This compound to the disruption of mitochondrial function or any other antimalarial mechanism of action.

Efficacy Against Plasmodium Species and Different Life Stages

Neuroprotective Research Applications

Oxidative stress is a key factor in the pathophysiology of many neurodegenerative disorders, as the brain is highly susceptible to damage from reactive oxygen species (ROS). mdpi.commdpi.com This has led to research into compounds that can mitigate oxidative stress in neuronal cells and prevent related damage. nih.govfrontiersin.org

No research studies were found that evaluate the potential of This compound to mitigate oxidative stress in neuronal cells. The neuroprotective properties of other distinct compounds, such as certain estrogens and plant-derived sterols, have been shown to depend on specific structural features, like the presence of a phenolic hydroxyl group, which can confer antioxidant activity. nih.gov However, no such investigation has been published for This compound .

The aggregation of the amyloid-beta (Aβ) peptide is a central hallmark of Alzheimer's disease. nih.govbmbreports.org The inhibition of this aggregation process is a primary strategy in the development of therapeutics for the disease. mdpi.com Molecules that can interfere with Aβ aggregation are of significant interest. rsc.org A review of the literature indicates that there are no studies reporting on the effects of This compound on the aggregation of amyloid-beta or the modulation of any other markers associated with neurodegenerative diseases.

Mitigation of Oxidative Stress in Neuronal Cells

Enzyme Inhibition Studies (e.g., JmjC Histone Demethylase, Acetylcholinesterase, Butyrylcholinesterase)

The potential of this compound as an enzyme inhibitor is an area of scientific inquiry, largely informed by studies on structurally related quinoline compounds.

JmjC Histone Demethylase Inhibition

The Jumonji C (JmjC) domain-containing histone demethylases are a major class of enzymes involved in epigenetic regulation and are considered therapeutic targets in diseases like cancer. nih.gov While specific inhibitory data for this compound against JmjC histone demethylases is not prominent in the literature, its structural analog, 8-hydroxyquinoline (B1678124), is a core feature of known inhibitors. For example, 5-carboxy-8-hydroxyquinoline (IOX1) is recognized as a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, which includes the JmjC demethylase family. nih.govresearchgate.net Research has focused on modifying the IOX1 structure to improve cell permeability and potency; one such study utilized 5-bromoquinolin-8-ol (B75139) to synthesize a methyl ester derivative as part of these efforts. nih.gov An n-octyl ester derivative of IOX1 was found to be a potent inhibitor of the H3K9me3 demethylation activity of KDM4C with an IC50 value of 3.9 µM. sigmaaldrich.com These studies underscore the importance of the hydroxyquinoline scaffold in JmjC inhibition.

Cholinesterase Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Sulfenylated 5-aminopyrazole (3b) | AChE | 1.634 | rsc.org |

| Sulfenylated 5-aminopyrazole (3b) | BChE | 0.0285 | rsc.org |

| ZINC390718 | AChE | 543.8 | nih.gov |

| ZINC390718 | BChE | 241.1 | nih.gov |

| 5-bromo-N-(prop-2-yn-1-yl)salicylamide (1e) | AChE | 8.05 | researchgate.net |

| 1,3-thiazole derivative (Compound 7) | AChE | 91 | academie-sciences.fr |

| 1,3-thiazole derivative (Compound 6) | BChE | 195 | academie-sciences.fr |

Other Emerging Biological Activities and Therapeutic Potential

Beyond specific antiviral and enzyme inhibition studies, the chemical scaffold of this compound is part of a broader class of quinoline derivatives being investigated for other significant biological activities, including anticancer and neuroprotective effects.

Anticancer Research

The quinoline ring is a well-established pharmacophore in the development of anticancer agents. scirp.org Derivatives of bromo-substituted quinolines have shown potential in this area. For example, research into derivatives of the isomeric compound 5-Bromoquinolin-8-ol demonstrated cytotoxic effects against cancer cell lines. In one study, derivatives were evaluated against a human uterine sarcoma cell line (MES-SA) and its multidrug-resistant variant, with some derivatives showing selective toxicity toward the drug-sensitive cells. The mechanism of action for the anticancer properties of such compounds is often attributed to their ability to chelate metal ions, which can disrupt essential enzymatic functions within cancer cells and induce apoptosis through pathways like oxidative stress. Other novel quinoline derivatives have also shown significant anticancer effects in both in vitro and in vivo models, with some exhibiting stronger anticancer activity and lower toxicity compared to established chemotherapy drugs like cisplatin (B142131) in certain cancer cell lines. mdpi.com

Neuroprotective Potential

There is growing interest in the neuroprotective potential of quinoline derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.commdpi.com The ability of certain quinoline compounds to act as iron-chelators is a key aspect of this potential, as iron accumulation is a factor in the oxidative stress observed in these conditions. Studies on 5-Bromoquinolin-8-ol, an isomer of the title compound, have highlighted this iron-chelating property as beneficial for protecting neuronal cells from oxidative damage. The broader family of isoquinoline (B145761) alkaloids has also been reviewed for its neuroprotective effects, which are often achieved by reducing oxidative stress through the enhancement of antioxidant enzymes. mdpi.com Molecular docking studies have further suggested that quinoline derivatives may act as inhibitors of enzymes implicated in neurodegeneration, such as catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), in addition to acetylcholinesterase. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological profile of a quinoline (B57606) derivative is highly dependent on the nature and position of its substituents. For 3-Bromoquinolin-5-ol, the bromine at C-3 and the hydroxyl at C-5 are the primary determinants of its intrinsic activity, while further substitutions on the scaffold can modulate this activity.

Role of the Bromine Atom at C-3

The introduction of a bromine atom at the C-3 position of the quinoline ring has a multifaceted impact on the molecule's properties. Halogenation, in general, is a common strategy in medicinal chemistry to enhance biological activity.

Electronic Effects : Bromine is an electron-withdrawing group, which alters the electron density of the quinoline ring system. This can influence the pKa of the molecule and its ability to participate in electronic interactions with biological targets.

Steric and Lipophilic Contributions : The bromine atom is bulky and increases the lipophilicity of the molecule. This enhancement in lipophilicity can improve its ability to cross cell membranes. vulcanchem.com However, the steric bulk can also influence binding affinity, sometimes negatively, if the target's binding pocket is constrained. Studies on 3-substituted benzylthioquinolinium iodides derived from 3-bromoquinoline (B21735) have shown that bulky substituents at this position can lead to potent antifungal activity, suggesting that the C-3 position is tolerant of steric bulk for certain targets. nih.gov

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a biological target. This provides an additional anchor point that can enhance binding affinity and selectivity.

Influence of the Hydroxyl Group at C-5

The hydroxyl group at the C-5 position is a critical functional group that significantly influences the compound's biological and physical properties. While 8-hydroxyquinolines are more extensively studied, the principles governing their activity offer insight into the role of the C-5 hydroxyl group. nih.govnih.govresearchgate.net

Hydrogen Bonding : The -OH group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. This is a key feature in the pharmacophore of many enzyme inhibitors. acs.org

Metal Chelation : The nitrogen atom of the quinoline ring and the adjacent hydroxyl group can act as a bidentate chelating agent for various metal ions. nih.gov This property is central to the mechanism of action for many bioactive quinolines, including some anticancer and antimicrobial agents. The chelation can inhibit metalloenzymes or alter the cellular concentration of essential metal ions. While the C-5 hydroxyl group is not in the same peri-position as the C-8 hydroxyl, its proximity to the quinoline nitrogen still allows for potential metal coordination.

Modulation of Physicochemical Properties : The hydroxyl group increases the polarity of the molecule, which can influence its solubility and pharmacokinetic profile.

Effects of Remote Substituents on the Quinoline Scaffold

While this compound has its own intrinsic properties, the addition of other substituents to the quinoline scaffold can fine-tune its biological efficacy and selectivity. SAR studies on various quinoline derivatives provide a framework for predicting these effects.

Position C-2 and C-4 : Substitutions at the C-2 and C-4 positions can significantly impact activity. For instance, in some series, introducing bulky groups at C-2 leads to lower affinities for certain receptors. acs.org

Position C-6 and C-7 : Halogen substitutions at the C-6 or C-7 positions have been shown to increase lipophilicity and, in some cases, enhance anticancer or antileishmanial activity. nih.govresearchgate.net For example, a chloro group at C-6 was found to be favorable for the activity of some quinoline-based inhibitors. acs.org

Positions C-5 and C-7 : In studies of highly brominated quinolines, the presence of bromine atoms at the C-5 and C-7 positions was found to be critical for enhancing antiproliferative activity against various cancer cell lines. nih.gov

The following table summarizes the impact of different substituents on the biological activity of various quinoline scaffolds, providing a predictive basis for modifying this compound.

| Compound Series | Substituent & Position | Effect on Biological Activity | Reference |

| Benzylthioquinoliniums | Bulky groups (Br, CF3) at phenyl ring attached to C-3 | Potent antifungal activity | nih.gov |

| Quinolines | 6-Chloro | Increased affinity for 5-HT3 receptor | acs.org |

| 8-Hydroxyquinolines | Small groups at C-7 | Increased metabolic stability | nih.gov |

| Brominated Quinolines | Bromine at C-5 and C-7 | Significant increase in antiproliferative activity | nih.gov |

| Chalcone-like Quinolines | Free hydroxyl on A-ring | Important for anti-Gram-positive activity | acs.org |

Lipophilicity and Electronic Effects on Biological Activity

The lipophilicity, often quantified by the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The bromine atom significantly increases the lipophilicity of the quinoline scaffold, which can enhance membrane permeability. vulcanchem.com Conversely, the hydroxyl group at C-5 introduces polarity, which can improve aqueous solubility and provide key interaction points. The interplay between these two groups results in a molecule with balanced properties.

Electronic effects, dictated by the electron-withdrawing nature of the bromine atom and the electron-donating potential of the hydroxyl group, modulate the reactivity of the quinoline ring. These effects can influence the strength of hydrogen bonds, the pKa of the hydroxyl group, and the ability of the ring system to participate in π-π stacking interactions with a biological target. nih.gov

The table below illustrates how modifications to the quinoline scaffold affect these key physicochemical parameters.

| Compound | Key Substituents | Calculated logP | Topological Polar Surface Area (TPSA) | Effect on Properties | Reference |

| 3-Bromoquinolin-4-ol | 3-Br, 4-OH | 2.70 | 33.12 Ų | Bromine increases lipophilicity. | mdpi.com |

| 6-Bromo-3-hydroxyquinoline-5-carboxylic Acid | 6-Br, 3-OH, 5-COOH | - | - | Bromine enhances lipophilicity; COOH improves solubility. | vulcanchem.com |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for a target that binds this compound would likely include:

A hydrogen bond donor feature: corresponding to the C-5 hydroxyl group.

A hydrogen bond acceptor feature: corresponding to the nitrogen atom in the quinoline ring and potentially the oxygen of the hydroxyl group.

An aromatic ring feature: representing the quinoline scaffold, capable of π-π stacking.

A halogen bond acceptor/hydrophobic feature: representing the C-3 bromine atom.

This model can then be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules that are likely to be active. acs.org Ligand-based design, which uses a set of known active molecules, or structure-based design, which uses the 3D structure of the biological target, can be employed. nih.gov For instance, 3D-QSAR studies on ring-substituted quinolines have successfully generated models that identify key steric and electronic features necessary for improving antitubercular activity. nih.gov

Conformational Analysis and Bioactive Conformations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. uoa.grrsc.org The quinoline ring system itself is largely planar and rigid. Therefore, the primary conformational flexibility in this compound arises from the rotation of the hydroxyl group around the C-O bond.

The orientation of the hydroxyl proton can be influenced by intramolecular hydrogen bonding with the quinoline nitrogen. However, given the distance and geometry, this is less likely than in the case of 8-hydroxyquinoline (B1678124). The predominant conformation in solution will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. Identifying the specific "bioactive conformation"—the shape the molecule adopts when it binds to its target—is critical for drug design. This is often achieved through a combination of NMR spectroscopy in various solvents and computational methods like molecular dynamics simulations. uoa.gr These studies can reveal the most stable conformations and how the molecule might adapt its shape to fit into a binding site.

Catalytic and Materials Science Applications

Use as Ligands in Coordination Chemistry and Metal Complexes

As a derivative of a hydroxyquinoline, 3-Bromoquinolin-5-ol possesses the necessary structural features to act as a ligand in coordination chemistry. The quinoline (B57606) framework contains a nitrogen atom within the aromatic system and a hydroxyl group (-OH) at the 5-position. This arrangement allows it to function as a potential bidentate ligand, coordinating with a central metal ion through the deprotonated oxygen of the hydroxyl group and the lone pair of electrons on the quinoline nitrogen atom. This chelation can form stable five-membered rings with the metal center.

While specific metal complexes of this compound are not extensively documented in publicly available research, the behavior of the broader family of substituted hydroxyquinolines provides a strong indication of its potential. For instance, derivatives of 8-hydroxyquinoline (B1678124) are renowned for forming stable chelate complexes with a wide array of metal ions, including Al(III), Zn(II), and Cu(II). researchgate.netresearchgate.net The electronic properties of these metal complexes, which are crucial for applications in areas like organic light-emitting diodes (OLEDs), are heavily influenced by the substituents on the quinoline ring. researchgate.net

It is well-established that electron-withdrawing groups, such as a bromine atom, can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex. researchgate.net This modification can lead to a blue-shift in the emission spectrum of the resulting metalloquinolate complex compared to the unsubstituted parent ligand. researchgate.net Therefore, this compound is a candidate for creating metal complexes with tailored photophysical properties, although specific research to synthesize and characterize such complexes is not widely reported.

Applications in Asymmetric Catalysis Using Chiral Quinoline Motifs

The development of chiral ligands is fundamental to the field of asymmetric catalysis, where the goal is to synthesize specific enantiomers of a chiral product. Quinoline-based structures are a vital component of many successful chiral ligands.

However, a review of available scientific literature indicates a lack of specific research findings concerning the direct application of this compound or its immediate chiral derivatives in asymmetric catalysis. While the quinoline scaffold is a privileged structure in this domain, its functionalization to create effective chiral ligands often involves more complex substitution patterns than that of this compound. The potential exists to use the bromine atom as a starting point for introducing chirality, but such applications for this specific compound are not documented in the reviewed sources.

Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The presence of a bromine atom at the 3-position makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond on the quinoline ring can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

A specific application of this reactivity is documented in the synthesis of anti-mycobacterial agents. mdpi.comnih.gov In this research, this compound was used as a key starting material to prepare more complex amine-substituted quinolines. mdpi.comnih.gov The synthesis involved a Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. mdpi.com Specifically, the hydroxyl group of this compound was first protected, followed by the palladium-catalyzed coupling with an appropriate amine, and subsequent deprotection to yield the desired product, 3-(phenethylamino)quinolin-5-ol. nih.gov

This documented use highlights the utility of the bromo-substituent as a reactive handle for molecular elaboration. While specific examples of Suzuki-Miyaura or Sonogashira couplings for this exact compound are not detailed in the search results, its demonstrated success in the Buchwald-Hartwig amination strongly suggests its suitability as a substrate for these related palladium-catalyzed transformations to introduce aryl, alkyl, or alkynyl groups at the 3-position.

| Reaction Type | Substrate | Key Reagent | Purpose | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Palladium Catalyst, Amine | Synthesis of N-substituted quinolin-3-amine derivatives | mdpi.comnih.gov |

Precursors for Functional Materials and Industrial Chemicals

The ability to undergo further chemical modification makes this compound a useful precursor for the synthesis of more complex functional molecules. Its role as a building block is demonstrated in the development of potential therapeutic agents.

In research aimed at creating novel anti-mycobacterial substances, this compound served as a key intermediate. mdpi.comnih.gov It was synthesized from 5-nitroquinoline (B147367) and subsequently used in a multi-step sequence to produce a series of N-(2-arylethyl)quinolin-3-amine analogs. mdpi.comnih.gov These final compounds, which are functional molecules designed for a specific biological application, could only be accessed through the synthetic versatility of precursors like this compound. The process involved protecting the hydroxyl group, executing a palladium-catalyzed amination at the bromine's position, and finally removing the protecting group. nih.gov

While the general class of hydroxyquinolines is known for its use in functional materials such as OLEDs, specific applications of this compound as a direct precursor for polymers, dyes, or other industrial chemicals are not prominently featured in the available literature. researchgate.net Its primary reported value lies in its utility as a synthetic intermediate for creating complex organic molecules with specific, high-value functions, such as biological activity. mdpi.comnih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Enhanced Sustainability and Scalability

The manufacturing of pharmaceuticals is often associated with significant environmental impact, generating substantial waste relative to the product mass. nih.gov Consequently, a major thrust in modern medicinal chemistry is the development of sustainable and scalable synthetic routes. For quinoline (B57606) derivatives like 3-Bromoquinolin-5-ol, this involves moving beyond classical, often harsh, methods such as the Skraup or Friedländer syntheses toward greener alternatives. rsc.org

Future synthetic strategies will likely focus on:

Green Chemistry Principles : This includes the use of safer, bio-derived solvents, reducing energy consumption through milder reaction conditions, and designing atom-efficient reactions that minimize waste. huarenscience.com

Catalysis with Earth-Abundant Metals : Replacing rare or toxic metal catalysts with those based on iron, copper, or zinc is a key goal. rsc.orghuarenscience.com Copper-catalyzed coupling reactions, for instance, have already shown utility in the synthesis of functionalized quinolines. mdpi.com

Flow Chemistry and Automation : Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Integrating automation can further increase efficiency and reproducibility. synthiaonline.com

Biocatalysis : The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, aligning perfectly with sustainability goals. huarenscience.comcircularbioengineering.at

Innovations such as aqueous micellar conditions for coupling reactions have demonstrated the potential to simultaneously improve yield, reduce catalyst loading, and enhance the sustainability of synthesizing complex molecules. nih.gov Applying these principles to the synthesis of this compound and its derivatives is a critical step for cost-effective and environmentally responsible production. nih.gov

Exploration of New Biological Targets and Disease Indications

The quinoline core is present in compounds with a vast range of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. rsc.orgmdpi.comcrimsonpublishers.com Derivatives of this compound could be rationally designed to engage with a variety of biological targets. The hydroxyl and bromo- groups provide handles for substitution to optimize binding affinity and selectivity for specific proteins.

Future research should focus on screening this compound derivatives against a diverse panel of targets to uncover novel therapeutic potential.

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Disease Indication | Rationale based on Quinoline Scaffold |

|---|---|---|---|

| Kinases | PI3K/mTOR, Receptor Tyrosine Kinases (e.g., MET) | Cancer | The quinoline scaffold is a known "privileged structure" for kinase inhibitors. epo.orgnih.gov |